molecular formula C10H7NO2 B3103835 8-Hydroxyquinoline-4-carbaldehyde CAS No. 14510-07-7

8-Hydroxyquinoline-4-carbaldehyde

Cat. No.: B3103835
CAS No.: 14510-07-7
M. Wt: 173.17 g/mol
InChI Key: PYOVEJVKZRJJQK-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-4-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a colorless solid that plays a significant role in various chemical and biological applications. This compound is known for its ability to form chelate complexes with metal ions, making it valuable in analytical chemistry and other scientific fields .

Synthetic Routes and Reaction Conditions:

    Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxyquinoline-4-carbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

8-Hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child .

Future Directions

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinoline-4-carbaldehyde is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This ability to bind with various metal ions allows it to interact with different enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has shown cytotoxic potentials toward human carcinoma cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. Its ability to form complexes with various metal ions suggests that it may exert its effects at the molecular level through these interactions . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, compounds containing the 8-Hydroxyquinoline moiety have shown therapeutic value and could act as potential building blocks for various pharmacologically active scaffolds

Metabolic Pathways

Given its ability to form complexes with various metal ions, it may interact with enzymes or cofactors involved in various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its ability to form complexes with various metal ions

Properties

IUPAC Name

8-hydroxyquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVEJVKZRJJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294039
Record name 8-Hydroxy-4-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14510-07-7
Record name 8-Hydroxy-4-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14510-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-4-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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